

# Spectroscopic Profile of 4-Hydroxyquinoline-3-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbonitrile

Cat. No.: B1351834

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxyquinoline-3-carbonitrile**, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines data from closely related analogs and predicted values to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this molecule.

## Molecular Structure and Spectroscopic Overview

**4-Hydroxyquinoline-3-carbonitrile** ( $C_{10}H_6N_2O$ , Molecular Weight: 170.17 g/mol) exists in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-oxo-1,4-dihydroquinoline) forms. This equilibrium can be influenced by the solvent and the physical state of the sample, which will be reflected in the spectroscopic data.

The primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide complementary information for the unambiguous structural elucidation of this molecule. NMR spectroscopy reveals the connectivity of protons and carbons, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of **4-Hydroxyquinoline-3-carbonitrile**. The following tables present expected chemical shifts based on data from analogous compounds, including 4-hydroxyquinoline and various substituted quinoline-3-carbonitriles.

## <sup>1</sup>H NMR (Proton NMR) Data

Table 1: Predicted <sup>1</sup>H NMR Data for **4-Hydroxyquinoline-3-carbonitrile**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~12.0 - 13.0	Singlet (broad)	1H	OH (enol) / NH (keto)
~8.80	Singlet	1H	H-2
~8.20	Doublet	1H	H-5
~7.85	Triplet	1H	H-7
~7.75	Doublet	1H	H-8
~7.55	Triplet	1H	H-6

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in DMSO-d<sub>6</sub> to observe the exchangeable proton.

## <sup>13</sup>C NMR (Carbon NMR) Data

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Hydroxyquinoline-3-carbonitrile**

Chemical Shift ( $\delta$ , ppm)	Assignment
~175.0	C-4
~145.0	C-2
~140.0	C-8a
~133.0	C-7
~126.0	C-5
~125.0	C-6
~118.0	C-8
~116.0	C-4a
~115.0	C≡N
~90.0	C-3

Note: The presence of the electron-withdrawing nitrile group is expected to significantly shield the C-3 carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-Hydroxyquinoline-3-carbonitrile**. The spectrum is characterized by the vibrations of the hydroxyl/amino, nitrile, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for **4-Hydroxyquinoline-3-carbonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H (enol) / N-H (keto) stretch
~3100 - 3000	Medium	Aromatic C-H stretch
~2230 - 2210	Strong, Sharp	C≡N (nitrile) stretch
~1660 - 1640	Strong	C=O (keto) stretch
~1620 - 1580	Medium to Strong	C=C Aromatic ring stretch
~1500 - 1400	Medium	C=C Aromatic ring stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For **4-Hydroxyquinoline-3-carbonitrile**, the expected monoisotopic mass is 170.0480 Da.

Table 4: Predicted Mass Spectrometry Data for **4-Hydroxyquinoline-3-carbonitrile**

m/z	Adduct	Predicted Mass
171.0553	[M+H] <sup>+</sup>	171.05530
193.0372	[M+Na] <sup>+</sup>	193.03724
169.0407	[M-H] <sup>-</sup>	169.04074

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

- Sample Preparation: Dissolve 5-10 mg of **4-Hydroxyquinoline-3-carbonitrile** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0 - 15 ppm.
  - Number of Scans: 16 to 64, depending on concentration.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled pulse program.
  - Spectral Width: 0 - 200 ppm.
  - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
  - Relaxation Delay: 2-5 seconds.

## IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact.
- Data Acquisition:
  - Spectral Range: 4000 - 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16 to 32.

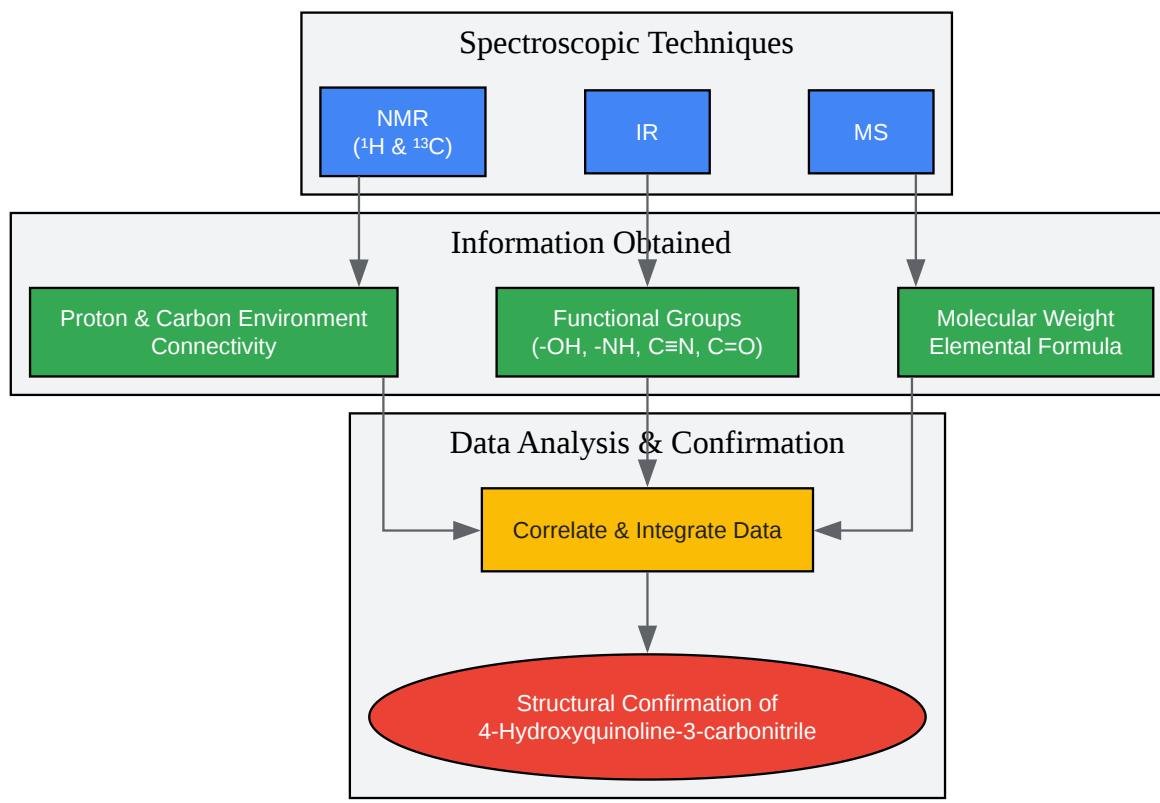
- A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

## Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (ESI-MS):
  - Ionization Mode: Positive and negative ion modes are run to observe  $[M+H]^+$  and  $[M-H]^-$  ions.
  - Mass Range: m/z 50 - 500.
  - Capillary Voltage: 3 - 4.5 kV.
  - The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

## Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for utilizing the spectroscopic data to confirm the structure of **4-Hydroxyquinoline-3-carbonitrile**.



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Caption: Workflow for structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxyquinoline-3-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351834#spectroscopic-data-of-4-hydroxyquinoline-3-carbonitrile-nmr-ir-ms>

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